molecular formula C15H13N3O B180132 3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one CAS No. 15561-76-9

3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one

Cat. No.: B180132
CAS No.: 15561-76-9
M. Wt: 251.28 g/mol
InChI Key: LNSOYWFCGVLLTC-UHFFFAOYSA-N
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Description

3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one is an organic compound that belongs to the class of benzotriazines This compound is characterized by a benzotriazine ring system substituted with a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one typically involves the reaction of 2-phenylethylamine with benzoyl chloride to form N-(2-phenylethyl)benzamide. This intermediate is then subjected to nitrosation using dinitrogen tetroxide in glacial acetic acid to yield N-nitroso-N-(2-phenylethyl)benzamide. Finally, the nitrosoamide is cyclized under reflux conditions to produce this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzotriazinone oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the benzotriazine ring, leading to a wide range of substituted benzotriazines .

Scientific Research Applications

3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one is unique due to the combination of the benzotriazine ring and the phenylethyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(2-phenylethyl)-1,2,3-benzotriazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c19-15-13-8-4-5-9-14(13)16-17-18(15)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNSOYWFCGVLLTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00298768
Record name MLS002919856
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00298768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15561-76-9
Record name MLS002919856
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126112
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002919856
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00298768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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